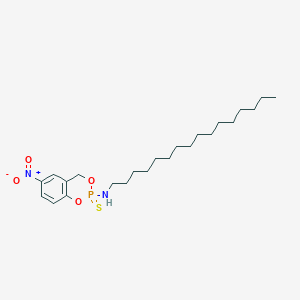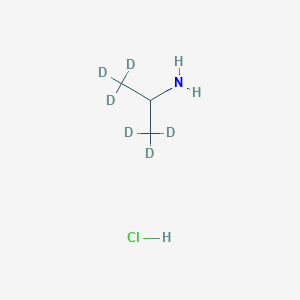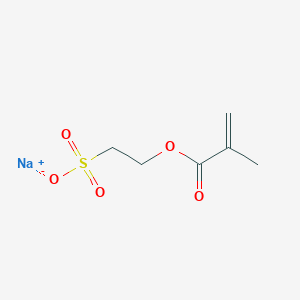![molecular formula C26H24N2O2 B160123 Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester CAS No. 127667-44-1](/img/structure/B160123.png)
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester
Übersicht
Beschreibung
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester, also known as Cyanic acid ester, is a type of organic compound that is widely used in the scientific research world. It is a versatile compound that is used in various laboratory experiments, such as synthesis, reaction studies, and drug development. Cyanic acid ester has a wide range of applications in the scientific research field due to its unique properties, such as its low toxicity, high solubility in organic solvents, and its ability to form complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester has a wide range of applications in the scientific research field. It is commonly used in synthesis, reaction studies, and drug development. It is also used in the synthesis of various organic compounds, such as acids, esters, amides, and ethers. In addition, this compound acid ester is often used in the synthesis of polymers and other materials. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
Wirkmechanismus
The mechanism of action of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is not fully understood. However, it is believed that it acts as a catalyst in the reaction of this compound acid with an appropriate acid chloride. It is thought that the this compound acid ester acts as a Lewis acid, which helps to facilitate the reaction between the this compound acid and the acid chloride. The this compound acid ester is also believed to act as a proton donor, which helps to increase the reactivity of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound acid ester are not fully understood. However, it is believed that it may have some effects on the metabolism of certain compounds. For example, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, this compound acid ester has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester has several advantages when used in laboratory experiments. It is a low toxicity compound, which makes it safe to use in the laboratory. It is also highly soluble in organic solvents, which makes it easy to use in various experiments. In addition, it is able to form complexes with metal ions, which can be used to study the reactivity of certain compounds.
The main limitation of this compound acid ester is its relatively low reactivity. This can make it difficult to use in certain experiments, such as synthesis and reaction studies. In addition, its low reactivity can lead to a low yield of product in certain experiments.
Zukünftige Richtungen
The future of Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester is promising. It has a wide range of potential applications in the scientific research field, such as in the synthesis of organic compounds, polymers, and pharmaceuticals. In addition, further research into its biochemical and physiological effects could lead to new uses for this compound. Finally, further research into its reactivity could lead to the development of new and improved synthetic methods.
Synthesemethoden
Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester acid ester can be synthesized using a variety of methods, including direct esterification of this compound acid, condensation of this compound acid with an appropriate alcohol, and the reaction of this compound acid with an appropriate acid chloride. The most common method of synthesis involves the reaction of this compound acid with an appropriate acid chloride, such as ethyl chloroformate, in the presence of a base, such as sodium hydroxide. The reaction of this compound acid ester with an acid chloride is a simple one-step process that yields a high yield of product.
Eigenschaften
IUPAC Name |
[4-[2-[3-[2-(4-cyanatophenyl)propan-2-yl]phenyl]propan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-25(2,19-8-12-23(13-9-19)29-17-27)21-6-5-7-22(16-21)26(3,4)20-10-14-24(15-11-20)30-18-28/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYBLNVIHQJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132692-49-0 | |
| Record name | Cyanic acid, C,C′-[1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene]] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132692-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127667-44-1 | |
| Record name | C,C′-[1,3-Phenylenebis[(1-methylethylidene)-4,1-phenylene]] dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-(1,3-phenylenebis((1-methylethylidene)-4,1-phenylene)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127667441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene]] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















